Cas no 6953-65-7 ((5-chloro-1H-1,3-benzodiazol-2-yl)methanol)
(5-chloro-1H-1,3-benzodiazol-2-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (5-chloro-1H-benzo[d]imidazol-2-yl)methanol
- (6-Chloro-1H-benzo[d]imidazol-2-yl)methanol
- (5-CHLORO-1H-BENZOIMIDAZOL-2-YL)-METHANOL
- (6-Chloro-1H-benzimidazol-2-yl)methanol
- 1H-Benzimidazole-2-methanol,6-chloro-
- 6-chloro-1H-Benzimidazole-2-methanol
- (5-chloro-1H-benzimidazol-2-yl)methanol(SALTDATA: 0.06NH4Cl)
- (5-chloro-1H-benzimidazol-2-yl)methanol
- 5-Chloro-2-hydroxymethylbenzimidazole
- 2-BENZIMIDAZOLEMETHANOL, 5-CHLORO-
- Benzimidazole, 5-chloro-2-hydroxymethyl-
- MLS000736989
- 1H-Benzimidazole-2-methanol, 5-chloro-
- (5-chloro-1H-1,3-benzodiazol-2-yl)methanol
- SMR000280181
- NSC38854
- 6-Chloro-1H-Benzimidazole-2
- DTXSID40219790
- 6953-65-7
- MLS000710414
- EU-0040175
- 4-23-00-02547 (Beilstein Handbook Reference)
- (5-Chloro-1H-benzimidazol-2-yl)methanol, AldrichCPR
- SR-01000451234
- DS-2390
- FT-0719633
- BRN 0005727
- (6-chloro-1H-1,3-benzodiazol-2-yl)methanol
- CS-0155745
- 5-chlorobenzimidazole-2-methanol
- NSC-38854
- SR-01000451234-1
- MFCD01658622
- AN-584/15123002
- CHEMBL1385033
- SCHEMBL12636194
- BB 0220347
- A19069
- SCHEMBL1050352
- AKOS000275040
- 5-Chloro-2-(hydroxymethyl)benzimidazole
- NIWRFQPRPJVQLO-UHFFFAOYSA-N
- SY034223
- AKOS005172345
- NCGC00188184-01
- F0913-0727
- BB 0259339
- NSC 38854
- HMS2759P13
- STK506247
- ALBB-010151
- DB-016606
- A12768
-
- MDL: MFCD09971879
- Inchi: 1S/C8H7ClN2O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4H2,(H,10,11)
- InChI Key: NIWRFQPRPJVQLO-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)NC(CO)=N2
- BRN: 0005727
Computed Properties
- Exact Mass: 182.02500
- Monoisotopic Mass: 182.025
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 48.9
Experimental Properties
- Density: 1.51
- Boiling Point: 443.9±25.0℃ at 760 mmHg
- Flash Point: 222.2°C
- Refractive Index: 1.724
- PSA: 48.91000
- LogP: 1.70860
(5-chloro-1H-1,3-benzodiazol-2-yl)methanol Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
(5-chloro-1H-1,3-benzodiazol-2-yl)methanol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(5-chloro-1H-1,3-benzodiazol-2-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 025280-1g |
5-Chloro-1H-benzoimidazol-2-yl)-methanol |
6953-65-7 | 95% | 1g |
£31.00 | 2022-03-01 | |
| Fluorochem | 025280-10g |
5-Chloro-1H-benzoimidazol-2-yl)-methanol |
6953-65-7 | 95% | 10g |
£179.00 | 2022-03-01 | |
| Fluorochem | 025280-25g |
5-Chloro-1H-benzoimidazol-2-yl)-methanol |
6953-65-7 | 95% | 25g |
£366.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C194632-1g |
(5-chloro-1H-1,3-benzodiazol-2-yl)methanol |
6953-65-7 | 95% | 1g |
¥112.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C194632-250mg |
(5-chloro-1H-1,3-benzodiazol-2-yl)methanol |
6953-65-7 | 95% | 250mg |
¥39.90 | 2023-09-03 | |
| Chemenu | CM153618-10g |
(6-Chloro-1H-benzimidazol-2-yl)methanol |
6953-65-7 | 95% | 10g |
$234 | 2021-06-09 | |
| Chemenu | CM153618-25g |
(6-Chloro-1H-benzimidazol-2-yl)methanol |
6953-65-7 | 95% | 25g |
$570 | 2021-06-09 | |
| Alichem | A069004735-5g |
(6-Chloro-1H-benzo[d]imidazol-2-yl)methanol |
6953-65-7 | 95% | 5g |
$175.10 | 2023-09-01 | |
| Alichem | A069004735-10g |
(6-Chloro-1H-benzo[d]imidazol-2-yl)methanol |
6953-65-7 | 95% | 10g |
$275.00 | 2023-09-01 | |
| Alichem | A069004735-25g |
(6-Chloro-1H-benzo[d]imidazol-2-yl)methanol |
6953-65-7 | 95% | 25g |
$610.00 | 2023-09-01 |
(5-chloro-1H-1,3-benzodiazol-2-yl)methanol Suppliers
(5-chloro-1H-1,3-benzodiazol-2-yl)methanol Related Literature
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on (5-chloro-1H-1,3-benzodiazol-2-yl)methanol
Comprehensive Overview of (5-chloro-1H-1,3-benzodiazol-2-yl)methanol (CAS No. 6953-65-7)
(5-chloro-1H-1,3-benzodiazol-2-yl)methanol, with the CAS number 6953-65-7, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the benzimidazole derivatives family, known for their diverse biological activities and applications in drug development. The presence of the chloro and methanol functional groups in its structure enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
In recent years, the demand for benzimidazole-based compounds has surged due to their potential therapeutic properties. Researchers are particularly interested in (5-chloro-1H-1,3-benzodiazol-2-yl)methanol for its role in designing novel antimicrobial agents and enzyme inhibitors. Its unique molecular framework allows for modifications that can lead to the development of targeted therapies for various diseases. This aligns with the growing trend in precision medicine, where customized treatments are tailored to individual patient needs.
The synthesis of 6953-65-7 involves multi-step organic reactions, often starting from readily available precursors like 2-amino-4-chlorophenol. Advanced techniques such as NMR spectroscopy and mass spectrometry are employed to confirm its purity and structural integrity. These analytical methods ensure that the compound meets the stringent quality standards required for research and industrial applications.
One of the most frequently searched questions about (5-chloro-1H-1,3-benzodiazol-2-yl)methanol revolves around its solubility and stability under different conditions. Studies indicate that it exhibits moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol, which is crucial for its handling in laboratory settings. Additionally, its stability at room temperature makes it a practical choice for long-term storage and transportation.
The compound’s potential applications extend beyond pharmaceuticals. It is also being explored in material science for the development of organic semiconductors and photoactive materials. This versatility has sparked interest among researchers working on sustainable technologies, such as organic photovoltaics and light-emitting diodes (LEDs). As the world shifts toward greener alternatives, the role of specialized organic compounds like 6953-65-7 becomes increasingly pivotal.
Another area of interest is the compound’s mechanism of action in biological systems. Preliminary studies suggest that it may interact with specific protein targets, inhibiting their function and thereby exerting therapeutic effects. This has led to its inclusion in high-throughput screening programs aimed at discovering new drug candidates. The ability to fine-tune its chemical structure further enhances its potential as a lead compound in drug discovery.
From an industrial perspective, the scalability of (5-chloro-1H-1,3-benzodiazol-2-yl)methanol production is a critical factor. Optimizing synthetic routes to improve yield and reduce waste is a key focus for manufacturers. Innovations in green chemistry principles, such as using catalytic processes and renewable feedstocks, are being integrated to make the production process more sustainable. This aligns with global efforts to minimize the environmental impact of chemical manufacturing.
In conclusion, (5-chloro-1H-1,3-benzodiazol-2-yl)methanol (CAS No. 6953-65-7) is a multifaceted compound with broad applications in pharmaceuticals, material science, and biotechnology. Its unique structural features and reactivity profile make it a valuable asset in research and development. As scientific advancements continue to unfold, the compound’s potential is expected to expand, addressing some of the most pressing challenges in modern science and technology.
6953-65-7 ((5-chloro-1H-1,3-benzodiazol-2-yl)methanol) Related Products
- 39811-11-5(5-chloro-1H-1,3-benzodiazole-2-carbaldehyde)
- 20033-00-5(2-(6-chloro-1H-benzimidazol-2-yl)ethanol)
- 307931-39-1(Ethanol,2-(1H-benzimidazol-2-ylmethoxy)-)
- 80761-36-0(1H-Benzimidazole,2-(ethoxymethyl)-)
- 39811-14-8(5-chloro-1H-1,3-benzodiazole-2-carboxylic acid)
- 4856-97-7((1H-1,3-benzodiazol-2-yl)methanol)
- 2818-69-1(5-Chloro-2-methyl-1H-benzimidazole)
- 20033-96-9(1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-ol)
- 6478-79-1(5,6-Dichloro-2-methylbenzimidazole)
- 7146-97-6(2-(methoxymethyl)-1H-1,3-benzodiazole)